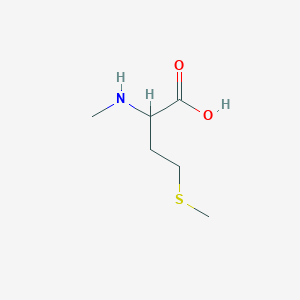

(R)-2-(Methylamino)-4-(methylthio)butanoic acid

Description

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

2-(methylamino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

YAXAFCHJCYILRU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methylamino)-4-(methylthio)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-bromo-4-(methylthio)butanoic acid.

Reaction with Methylamine: The bromo compound is then reacted with methylamine under controlled conditions to introduce the methylamino group.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Methylamino)-4-(methylthio)butanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-2-(Methylamino)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(Methylamino)-4-(methylthio)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-2-(Methylamino)-4-(methylthio)butanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether group can participate in redox reactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

- Alkylthio Group Impact : Ethylthio analogues exhibit lower volatility but reduced metabolic stability compared to methylthio derivatives, as seen in pharmacokinetic studies .

- Functional Group Interplay: The hydroxyl group in 2-hydroxy-4-(methylthio)butanoic acid increases hydrogen-bonding capacity, which may limit membrane permeability in biological systems compared to amino-substituted counterparts .

- Stereochemical Influence: Chiral centers in compounds like (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid are critical for enantioselective catalysis, underscoring the importance of stereochemistry in synthetic applications .

Biological Activity

(R)-2-(Methylamino)-4-(methylthio)butanoic acid, commonly known as HMB (β-hydroxy β-methylbutyrate), is a metabolite of the essential amino acid leucine. It has garnered significant attention in the fields of nutrition and animal science due to its potential biological activities, particularly in muscle metabolism and growth performance in livestock.

HMB is primarily known for its role in promoting muscle protein synthesis and reducing muscle protein breakdown. This is achieved through several mechanisms:

- Inhibition of Protein Breakdown : HMB has been shown to inhibit the activity of the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells.

- Stimulation of Protein Synthesis : It activates the mTOR signaling pathway, crucial for muscle protein synthesis.

- Anti-catabolic Effects : HMB supplementation has demonstrated anti-catabolic effects during periods of stress, such as illness or intense exercise.

Research Findings

-

Growth Performance in Livestock :

- A study involving finishing beef cattle indicated that dietary supplementation with HMB improved average daily gain (ADG) and feed conversion ratio (FCR). Specifically, cattle receiving 30 g/d of HMB showed a significant increase in ADG and a decrease in FCR compared to control groups .

- In dairy cows, HMB supplementation led to increased milk yield and improved nitrogen efficiency, highlighting its potential benefits for lactating animals .

- Effects on Plasma Biochemical Parameters :

- Impact on Rumen Fermentation :

Case Studies

Case Study 1: Holstein Cows

- A controlled trial with Holstein cows demonstrated that supplementation with HMB increased milk yield by an average of 2.9 kg/d and improved protein content by 0.15% over a 16-week period. The study highlighted the positive impact of HMB on lactation performance without significant adverse effects on overall health .

Case Study 2: Growing Ducks

- In a study involving growing ducks, dietary inclusion of HMTBa (a form of HMB) resulted in enhanced growth rates and improved redox status, indicating potential benefits for poultry production systems .

Table 1: Effects of HMB on Growth Performance in Beef Cattle

| Treatment Group | Average Daily Gain (kg/d) | Feed Conversion Ratio |

|---|---|---|

| Control | 1.5 | 8.0 |

| HMB 15 g/d | 1.7 | 7.5 |

| HMB 30 g/d | 1.9 | 6.5 |

Table 2: Plasma Biochemical Parameters in Steers Supplemented with HMB

| Parameter | Control Group | HMB Supplemented Group |

|---|---|---|

| Blood Urea Nitrogen (mg/dL) | 15.0 | 12.0 |

| Total Protein (g/dL) | 6.5 | 6.7 |

| Albumin (g/dL) | 3.0 | 3.5 |

Q & A

Q. What statistical approaches are suitable for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For heterogeneous data, apply hierarchical Bayesian models to account for inter-study variability. Dose-response meta-analysis techniques, as outlined in COSMOS-E guidelines, integrate results from multiple in vitro and in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.